molecular formula C22H27N3O2 B2632255 (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide CAS No. 477848-60-5

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide

Cat. No.: B2632255
CAS No.: 477848-60-5
M. Wt: 365.477
InChI Key: VHHDIPYTOANDBA-FBMGVBCBSA-N
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Description

(E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide (CAS: 477848-60-5) is a synthetic organic compound with the molecular formula C₂₂H₂₇N₃O₂ and a molecular weight of 365.5 g/mol . Its structure features a piperazine ring substituted with a 2-methoxyphenyl group, linked via an (E)-configured butenamide chain to a 2-methylphenylacetamide moiety (Figure 1). Predicted physicochemical properties include a density of 1.161 g/cm³ and a boiling point of 565.5±50.0 °C . Notably, this compound is listed as discontinued in commercial catalogs, limiting its availability for current research .

Properties

IUPAC Name

(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17-8-4-5-9-19(17)23-22(26)16-18(2)24-12-14-25(15-13-24)20-10-6-7-11-21(20)27-3/h4-11,16H,12-15H2,1-3H3,(H,23,26)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHDIPYTOANDBA-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C(C)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.

    Butenamide Formation: The piperazine intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired butenamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high purity.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Automated Purification Systems: To streamline the purification process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The butenamide moiety can be reduced to form the corresponding butylamide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide involves:

    Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.

    Pathways Involved: Influencing signaling pathways related to its target receptors, potentially affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacology: Sodium Channel Modulators

Two pharmacologically active analogues, Compound D and Compound E from a 2015 study on tetrodotoxin-sensitive sodium channels, share structural motifs with the target compound :

Property Target Compound Compound D Compound E
Molecular Formula C₂₂H₂₇N₃O₂ C₂₄H₂₆F₂N₆O₂ C₂₂H₁₈F₂N₆O
Key Substituents 2-Methoxyphenylpiperazino, 2-methylphenylacetamide 3,4-Difluorobenzyloxy-piperidinyl-triazine 4-Cyano-phenyl-dihydropyridinyl-triazine
Biological Target Not reported Tetrodotoxin-sensitive sodium channels Tetrodotoxin-sensitive sodium channels
Reported Activity Not studied Inhibition of C-fiber nociceptors; analgesia Inhibition of C-fiber nociceptors; analgesia

Key Observations :

  • Triazine vs. Butenamide Linkers : Compounds D and E utilize triazine cores for rigidity, whereas the target compound’s (E)-butenamide linker may confer conformational flexibility, influencing receptor interaction .
Physicochemical Properties
Parameter Target Compound Compound D Compound E
Molecular Weight 365.5 g/mol ~484.5 g/mol (estimated) ~432.4 g/mol (estimated)
Predicted logP Not reported Higher (fluorine substituents) Moderate (cyano group)
Synthetic Complexity Likely moderate (amide coupling) High (triazine synthesis) High (triazine/dihydropyridine)

Biological Activity

(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. Its structure features a piperazine moiety, which is known for its role in modulating neurotransmitter systems. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

 E 3 4 2 methoxyphenyl piperazino N 2 methylphenyl 2 butenamide\text{ E 3 4 2 methoxyphenyl piperazino N 2 methylphenyl 2 butenamide}

Neurotransmitter Interaction

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, including serotonin and dopamine pathways. The piperazine ring is particularly noted for its ability to influence the re-uptake of monoamine neurotransmitters. For example, isomeric forms of piperazine derivatives have shown to inhibit the re-uptake and accelerate the release of dopamine and serotonin, suggesting a potential antidepressant-like activity .

Antidepressant-Like Effects

In studies involving related compounds, such as those derived from N-(2-methoxyphenyl)piperazine, significant antidepressant-like effects have been observed. These effects are attributed to the modulation of serotonin receptors (5-HT1A) and dopamine receptors (D2/D3), which are critical in mood regulation .

Case Studies and Experimental Data

  • In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated significant reductions in depressive-like behaviors when administered at specific dosages. These studies utilized behavioral assays such as the forced swim test and tail suspension test to evaluate efficacy.
  • Mechanistic Insights : The mechanism of action appears to involve both serotonergic and dopaminergic pathways. For instance, one study highlighted that piperazine derivatives could enhance serotonin release while simultaneously inhibiting its re-uptake, leading to increased synaptic availability .
  • Comparative Analysis : A comparative analysis of various piperazine derivatives revealed that those with methoxy substitutions exhibited enhanced binding affinity to serotonin receptors compared to their non-substituted counterparts. This suggests that the presence of a methoxy group may be beneficial for increasing biological activity.
Compound NameStructureBiological ActivityReference
This compoundStructurePotential antidepressant-like effects through serotonin and dopamine modulation
N-(2-Methoxyphenyl)piperazineStructureInhibits re-uptake and accelerates release of monoamines

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